![molecular formula C9H15N3 B12541709 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 142867-86-5](/img/structure/B12541709.png)
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is an organic compound that features a pyridine ring attached to a propane-1,3-diamine backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of 2-aminopyridine with a suitable alkylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under mild conditions, often using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: Its role as a catalyst in various chemical reactions makes it valuable for industrial processes, particularly in the production of fine chemicals.
Mécanisme D'action
The mechanism by which 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalytic processes, it coordinates with metal centers to facilitate reactions such as hydrogenation. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that enhance the reactivity and selectivity of the catalyst .
Comparaison Avec Des Composés Similaires
- N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine
- N1,N3-bis((pyridin-2-yl)methyl)propane-1,3-diamine
- N1,N1,N2-tris((pyridin-2-yl)methyl)ethane-1,2-diamine
Comparison: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is unique due to its specific arrangement of the pyridine ring and diamine backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different coordination environments and steric effects, making it suitable for specific catalytic applications .
Propriétés
Numéro CAS |
142867-86-5 |
|---|---|
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H15N3/c10-6-8(7-11)5-9-3-1-2-4-12-9/h1-4,8H,5-7,10-11H2 |
Clé InChI |
JLLHIJGDANUHOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


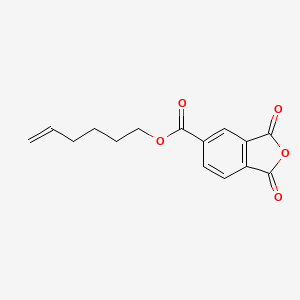
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
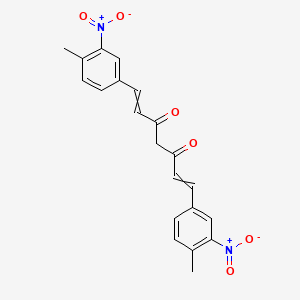

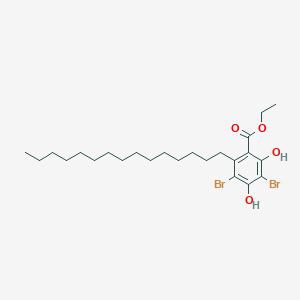
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
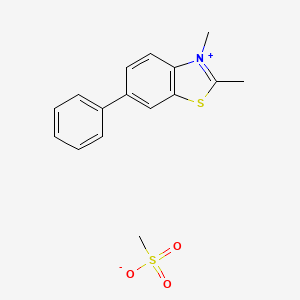
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
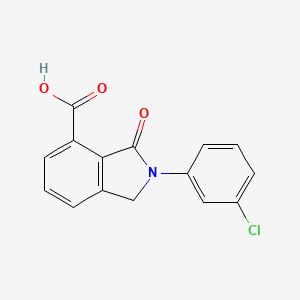
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
